molecular formula C8H17ClN2O2S B13626707 1-((Chloromethyl)sulfonyl)-4-propylpiperazine

1-((Chloromethyl)sulfonyl)-4-propylpiperazine

Cat. No.: B13626707
M. Wt: 240.75 g/mol
InChI Key: WHWRTQKTVFRUJS-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4-propylpiperazine is an organic compound that features a piperazine ring substituted with a chloromethylsulfonyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-4-propylpiperazine typically involves the reaction of 4-propylpiperazine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4-propylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: It can be used as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-propylpiperazine involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((Chloromethyl)sulfonyl)-4-methylpiperazine
  • 1-((Chloromethyl)sulfonyl)-4-ethylpiperazine
  • 1-((Chloromethyl)sulfonyl)-4-butylpiperazine

Uniqueness: 1-((Chloromethyl)sulfonyl)-4-propylpiperazine is unique due to the presence of the propyl group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its methyl, ethyl, or butyl analogs.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4-propylpiperazine

InChI

InChI=1S/C8H17ClN2O2S/c1-2-3-10-4-6-11(7-5-10)14(12,13)8-9/h2-8H2,1H3

InChI Key

WHWRTQKTVFRUJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

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